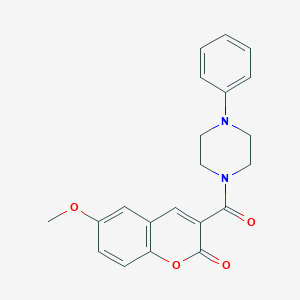
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide, also known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that has been found to possess interesting pharmacological properties, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide is not fully understood. However, it is believed that N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been found to have a number of biochemical and physiological effects. For example, N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been shown to reduce the production of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases. N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has also been found to reduce the levels of certain inflammatory cytokines, which play a role in the development of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been found to have low toxicity, making it a safe compound to work with. However, one limitation of using N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide. One area of research is the development of new drugs based on the structure of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide. Another area of research is the investigation of the mechanism of action of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide, which could provide insights into its potential applications in medicine. Additionally, further studies are needed to determine the safety and efficacy of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide in humans, which could pave the way for its use as a therapeutic agent.
合成方法
The synthesis of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-methyl-2-pyridinylamine with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide, which can be purified through recrystallization.
科学研究应用
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been extensively studied for its potential applications in various areas of medicine. One of the most significant applications of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide is in the treatment of cancer. Studies have shown that N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
产品名称 |
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide |
|---|---|
分子式 |
C10H15N3O2S |
分子量 |
241.31 g/mol |
IUPAC 名称 |
N-(4-methylpyridin-2-yl)pyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C10H15N3O2S/c1-9-4-5-11-10(8-9)12-16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,11,12) |
InChI 键 |
CENQLIOOBDWFLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)N2CCCC2 |
规范 SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



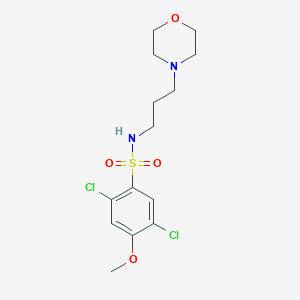

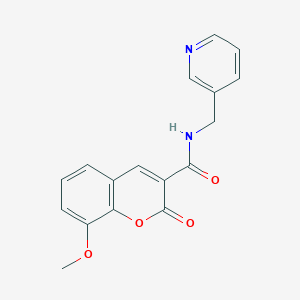
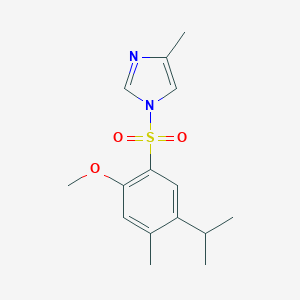
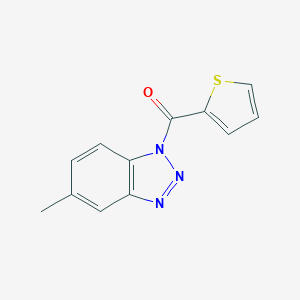

![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
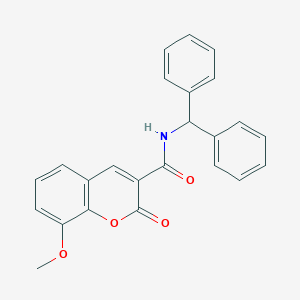
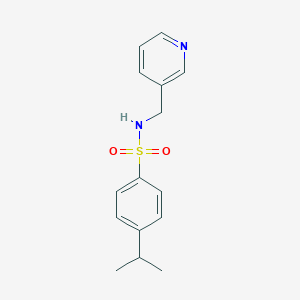
![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)



